molecular formula C24H27N3O5S2 B2853357 (Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-51-9

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2853357
CAS No.: 865161-51-9
M. Wt: 501.62
InChI Key: QEPOQLCXCLXQMK-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative characterized by a benzo[d]thiazole scaffold substituted with a 6-methoxy group and a 3-(2-methoxyethyl) side chain. The sulfamoyl moiety at the para-position of the benzamide ring is modified with N,N-diallyl groups, distinguishing it from related compounds . Its stereochemistry (Z-configuration) and tautomeric equilibrium in the benzothiazol-2(3H)-ylidene system are critical for molecular recognition and stability .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-5-13-26(14-6-2)34(29,30)20-10-7-18(8-11-20)23(28)25-24-27(15-16-31-3)21-12-9-19(32-4)17-22(21)33-24/h5-12,17H,1-2,13-16H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOQLCXCLXQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a range of studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzamide Backbone : The initial step typically involves the reaction of a suitable benzoic acid derivative with an amine to form the benzamide.
  • Introduction of Sulfamoyl Group : The sulfamoyl group is introduced through a reaction with sulfamic acid derivatives.
  • Diallylation : Diallylation is achieved using appropriate reagents to yield the final compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with this compound. For example, compounds containing benzothiazole and benzimidazole moieties have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358), through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds have shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds may promote apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

In addition to antitumor effects, there is emerging evidence regarding the antimicrobial properties of related compounds. For instance:

  • Broad-Spectrum Activity : Compounds with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial effects are often attributed to DNA intercalation and disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of benzothiazole derivatives for their antitumor activity using both 2D and 3D cell culture models. The results indicated that certain derivatives exhibited IC50 values as low as 0.85 μM against A549 cells, demonstrating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
Compound 5A5490.85 ± 0.05
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11

Case Study 2: Antimicrobial Activity

In another investigation, a series of novel compounds were tested for antimicrobial properties using broth microdilution methods. The findings revealed that several derivatives showed promising antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzamide derivatives, differing primarily in sulfamoyl substituents and benzothiazole modifications. Key analogues include:

Compound Name Sulfamoyl Substituent Benzothiazole Substituents Key Features
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide N-benzyl-N-methyl 6-methoxy, 3-methyl Enhanced lipophilicity due to benzyl group; moderate metabolic stability
N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide N,N-dimethyl 6-bromo, 3-ethyl Bromine increases electrophilicity; ethyl group improves membrane permeability
Target Compound N,N-diallyl 6-methoxy, 3-(2-methoxyethyl) Diallyl groups may enhance solubility; methoxyethyl side chain modulates steric effects

Key Observations :

  • Sulfamoyl Modifications : The N,N-diallyl substituent in the target compound introduces higher conformational flexibility compared to N,N-dimethyl or N-benzyl-N-methyl analogues. This could influence binding to hydrophobic pockets in target proteins .
Computational and Bioactivity Comparisons
  • Structural Similarity : Tanimoto and Dice indices () would classify the target compound as moderately similar to N,N-dimethylsulfamoyl analogues (e.g., ZINC100821134) due to shared benzothiazole and sulfamoyl motifs.
  • Bioactivity Clustering : Compounds with 6-methoxybenzothiazole scaffolds often cluster with kinase inhibitors or antimicrobial agents in bioactivity profiles (). The diallyl sulfamoyl group may alter target selectivity compared to dimethyl or benzyl-methyl variants .

Q & A

Q. How can SAR studies optimize anticancer efficacy?

  • Answer: Develop a library with variations in sulfamoyl substituents (allyl/cyclopropyl), methoxy isosteres (CF3), and C3 benzothiazole chains. Screen in 3D spheroids (CellTiter-Glo 3D) and apply QSAR modeling (Volsurf+ descriptors) .

Q. What statistical approaches address high variability in dose-response data?

  • Answer: Apply four-parameter logistic regression with MLE weighting, Grubbs' test for outliers (α=0.01), and bootstrap resampling (n=1000) for EC₅₀ confidence intervals .

Q. How to preserve Z-configuration during large-scale synthesis?

  • Answer: Use kinetic control (0–5°C, rapid nucleophile addition), bulky bases (DIPEA), and in situ IR tracking (C=N stretch at 1620–1650 cm⁻¹). Implement CIAT in ethanol/water .

Q. Which techniques confirm target selectivity across kinase families?

  • Answer: Perform kinome-wide profiling (DiscoverX KINOMEscan), CETSA with MS identification, and ATP-competitive binding assays (0.1–10 mM ATP) .

Q. What formulation strategies improve aqueous solubility?

  • Answer: Develop HP-β-CD inclusion complexes (1:2 molar ratio) or nanocrystal formulations via anti-solvent precipitation. Assess via shake-flask/HPLC-UV .

Q. Which preclinical toxicity studies are critical for in vivo advancement?

  • Answer: Conduct acute rodent toxicity (OECD 423), hERG inhibition (patch clamp), genotoxicity (Ames/micronucleus), and hepatotoxicity assessment (primary hepatocytes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.